molecular formula C9H14Cl2N4 B2394702 (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride CAS No. 1261230-02-7

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B2394702
CAS No.: 1261230-02-7
M. Wt: 249.14
InChI Key: GTOLGMXZRHZFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a chloro-substituted pyrimidine ring and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.

    Chlorination: The pyrimidine ring is then chlorinated at the 5-position using reagents like phosphorus oxychloride.

    Piperidine Introduction: The piperidine moiety is introduced through a nucleophilic substitution reaction, where piperidine reacts with the chlorinated pyrimidine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride
  • (5-Chloro-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride

Uniqueness

(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine moiety at the 4-position. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-N-piperidin-4-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;/h5-6,8,11H,1-4H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOLGMXZRHZFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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